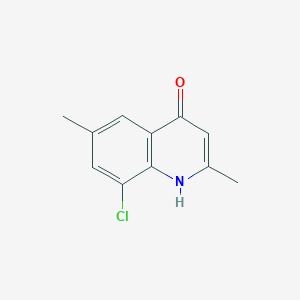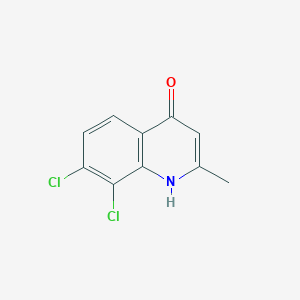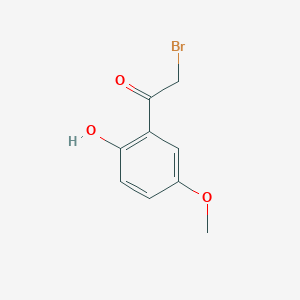
2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone
Vue d'ensemble
Description
“2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C9H9BrO3 . It is a derivative of acetophenone, where the acetophenone core is substituted with a bromo group, a hydroxy group, and a methoxy group .
Synthesis Analysis
The synthesis of this compound can be achieved by the reaction of bromine on paeonol (2-hydroxy-4-methoxyacetophenone), in methylene chloride at room temperature . This reaction yields the product in a quantitative yield .Molecular Structure Analysis
The molecular structure of “2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone” consists of a bromo group, a hydroxy group, and a methoxy group attached to an acetophenone core . The IUPAC Standard InChI for this compound is InChI=1S/C9H10O3/c1-6(10)8-5-7(12-2)3-4-9(8)11/h3-5,11H,1-2H3 .Applications De Recherche Scientifique
Metabolic Pathways and Identification
Metabolism in Rats : A study investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying metabolites including 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid, among others. This suggests multiple metabolic pathways for substances related to 2-bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone (Kanamori et al., 2002).
Pyrolysis Products : Research on the pyrolysis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) identified several products, demonstrating the compound's chemical behavior under heat (Texter et al., 2018).
Synthetic Applications
Enantiomerically Pure Synthesis : A study developed a method for synthesizing enantiomerically pure derivatives of bromo- and chlorophenyl ethanones, including compounds related to 2-bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone, highlighting its potential in enantioselective synthesis (Zhang et al., 2014).
Selective Bromination : Research on selective α-monobromination of alkylaryl ketones, including related compounds, shows the compound's utility in specialized chemical reactions (Ying, 2011).
Improvement in Synthetic Technology : A study on the improvement of synthetic technology for related bromophenyl ethanones demonstrates advancements in the synthesis processes for such compounds (Yu-feng, 2013).
Biological Activity
Anti-inflammatory Derivatives : A study synthesized derivatives of methoxyphenyl-triazole-thiols, indicating potential biological activities for related compounds (Labanauskas et al., 2004).
- activities, suggesting potential biomedical applications for similar compounds (Nagamani et al., 2018).
Crystallography and Structure Analysis
Crystal Structure Determination : The crystal structure of related compounds, such as 1-(2-hydroxy-5-nitrophenyl)ethanone, has been determined, contributing to the understanding of molecular configurations and interactions (Hibbs et al., 2003).
Synthesis and Structure Analysis : Studies on the synthesis and crystal structure of bromophenyl-(phenyl) methanones provide insights into the structural characteristics of these compounds (Kudelko et al., 2007).
Mécanisme D'action
While the exact mechanism of action for “2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone” is not well-studied, it is known that bromoacetophenone derivatives can act as inhibitors of protein tyrosine phosphatases (PTPs) by covalently alkylating the conserved catalytic cysteine in the PTP active site .
Orientations Futures
The future directions for research on “2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone” could include further studies on its potential as a protein tyrosine phosphatase inhibitor . Additionally, more research could be conducted to fully understand its physical and chemical properties, as well as its safety and hazards.
Propriétés
IUPAC Name |
2-bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-6-2-3-8(11)7(4-6)9(12)5-10/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEOHUHOTMQILK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628891 | |
| Record name | 2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone | |
CAS RN |
203524-87-2 | |
| Record name | 2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




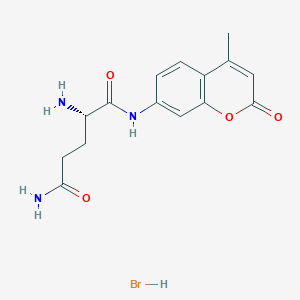

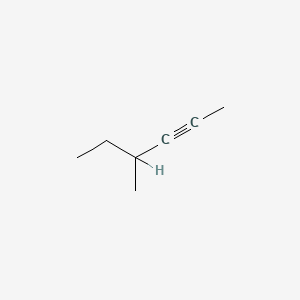
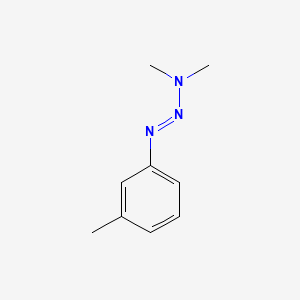
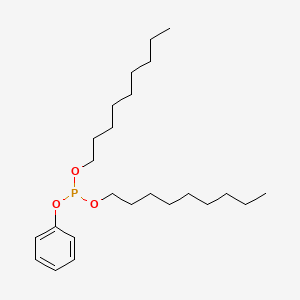

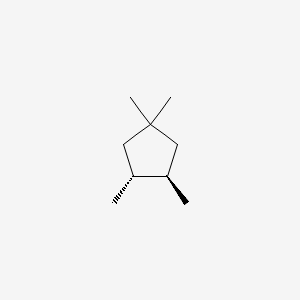
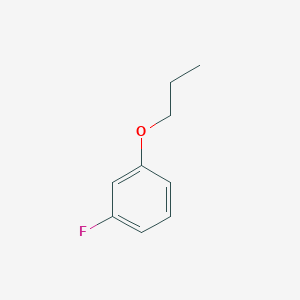
![2-[[2-[[2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]propanoic acid](/img/structure/B3368015.png)
